molecular formula C24H26ClNO2 B13786682 Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride CAS No. 95623-02-2

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride

Cat. No.: B13786682
CAS No.: 95623-02-2
M. Wt: 395.9 g/mol
InChI Key: WUIKPDLIYRJOAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-(dimethylamino)phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

95623-02-2

Molecular Formula

C24H26ClNO2

Molecular Weight

395.9 g/mol

IUPAC Name

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium;chloride

InChI

InChI=1S/C24H25NO2.ClH/c1-25(2)22(19-12-6-3-7-13-19)18-27-24(26)23(20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22-23H,18H2,1-2H3;1H

InChI Key

WUIKPDLIYRJOAA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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